4-(Cyclopropylmethyl)oxolan-3-one

Description

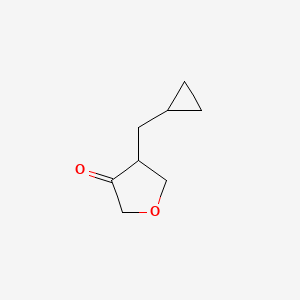

4-(Cyclopropylmethyl)oxolan-3-one is a cyclic ketone derivative featuring a tetrahydrofuran (oxolane) ring substituted with a cyclopropylmethyl group at the C4 position and a ketone group at C2. Its molecular formula is C₇H₁₀O₂, with a molecular weight of 126.16 g/mol . This compound is primarily utilized as a synthetic intermediate in organic chemistry, particularly in the development of pharmacologically active molecules. Its structural uniqueness lies in the cyclopropylmethyl moiety, which introduces steric and electronic effects that influence reactivity and binding interactions in downstream derivatives.

Properties

IUPAC Name |

4-(cyclopropylmethyl)oxolan-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O2/c9-8-5-10-4-7(8)3-6-1-2-6/h6-7H,1-5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPHPAYHSDQEJIQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CC2COCC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-(Cyclopropylmethyl)oxolan-3-one can be achieved through various synthetic routes. One common method involves the reaction of cyclopropylmethyl bromide with dihydrofuran-3-one under basic conditions . The reaction typically requires the use of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound .

Chemical Reactions Analysis

4-(Cyclopropylmethyl)oxolan-3-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, acetonitrile, and methanol, as well as catalysts such as palladium on carbon or platinum oxide . The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

4-(Cyclopropylmethyl)oxolan-3-one has diverse applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.

Mechanism of Action

The mechanism of action of 4-(Cyclopropylmethyl)oxolan-3-one involves its interaction with specific molecular targets and pathways. In biological systems, the compound may act as an inhibitor or activator of enzymes, modulating their activity and affecting metabolic processes . The cyclopropylmethyl group and oxolan-3-one ring structure contribute to its binding affinity and specificity towards target proteins .

Comparison with Similar Compounds

Structural Analogs

3-{[1-(4-Fluorophenyl)propyl]amino}oxolan-2-one

- Molecular Formula: C₁₃H₁₆FNO₂

- Molecular Weight : 237.27 g/mol

- Key Differences: Substitution: An amino-fluorophenylpropyl group at C3 instead of a cyclopropylmethyl group. Functional Groups: Contains an oxolan-2-one (γ-lactam) ring instead of oxolan-3-one.

Piperazine Derivatives with Cyclopropylmethyl Substituents

- Example : (1R,4R)-4-(4-(Cyclopropylmethyl)piperazin-1-yl)cyclohexan-1-amine (Compound 279) .

- Molecular Formula : C₁₄H₂₇N₃

- Molecular Weight : 237.39 g/mol

- Key Differences :

- Core Structure: A cyclohexane ring fused with a piperazine group, compared to the oxolane ring.

- Functional Groups: Contains a secondary amine and piperazine, enabling protonation at physiological pH.

- Implications :

Spirocyclic Pyrazino-Pyrrolo-Pyrimidinones

- Example : COMPOUND 36 and COMPOUND 40 .

- Molecular Formula : C₂₆H₃₃N₅O₂

- Molecular Weight : 492.58 g/mol

- Key Differences :

- Complex polycyclic frameworks with spiro junctions and multiple heteroatoms.

- Functional Groups: Amine, ketone, and pyrimidine moieties.

- Implications :

Physicochemical and Reactivity Comparison

| Property | This compound | 3-{[1-(4-Fluorophenyl)propyl]amino}oxolan-2-one | Piperazine Derivatives |

|---|---|---|---|

| Molecular Weight | 126.16 g/mol | 237.27 g/mol | 237.39–492.58 g/mol |

| Polarity | Moderate (ketone + cyclopropane) | High (amide + fluorophenyl) | High (amine + piperazine) |

| Synthetic Complexity | Low | Moderate | High |

| Bioactivity Potential | Limited (intermediate) | Moderate (targeted binding) | High (drug candidates) |

Biological Activity

4-(Cyclopropylmethyl)oxolan-3-one is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and applications in various fields, including pharmacology and biochemistry.

Chemical Structure and Properties

This compound is characterized by its unique oxolane ring structure, which contributes to its stability and reactivity. The cyclopropylmethyl group is known to enhance the compound's interaction with biological targets.

Biological Activity

Recent studies have highlighted several key biological activities associated with this compound:

- Antimicrobial Activity : Preliminary investigations suggest that this compound exhibits antimicrobial properties, making it a candidate for further development as an antimicrobial agent. The mechanism may involve the disruption of bacterial cell membranes or inhibition of essential enzymes.

- Anticancer Properties : Research indicates that this compound may possess anticancer activity. In vitro studies have shown cytotoxic effects against various cancer cell lines, suggesting potential as a therapeutic agent in oncology. The compound appears to induce apoptosis in cancer cells, although the specific pathways remain to be fully elucidated .

The biological activity of this compound is thought to involve several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways crucial for cell survival and proliferation.

- Receptor Modulation : It might interact with various receptors, modulating their activity and affecting downstream signaling pathways.

- Cell Membrane Interaction : The lipophilicity of the cyclopropylmethyl group may facilitate interactions with lipid membranes, influencing cellular uptake and activity .

Case Studies

Several studies have investigated the biological effects of this compound:

- Study 1 : A study assessed the cytotoxic effects on A549 lung cancer cells, revealing an IC50 value indicating significant potency against this cell line. The results suggest that the compound could be further explored for lung cancer treatment .

- Study 2 : Another investigation focused on antimicrobial assays where this compound demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, highlighting its broad-spectrum potential.

Research Findings Summary Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.